4-Tert-butyl-3',5'-dimethoxybenzophenone

Description

BenchChem offers high-quality 4-Tert-butyl-3',5'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-3',5'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

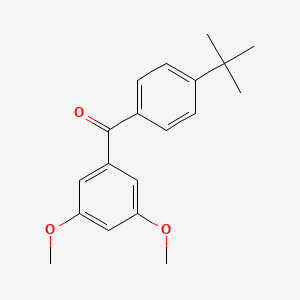

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-19(2,3)15-8-6-13(7-9-15)18(20)14-10-16(21-4)12-17(11-14)22-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCZAJCGNWFBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188227 | |

| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-24-3 | |

| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone

Abstract

This document provides a comprehensive technical guide for the physicochemical characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone. As a specialized benzophenone derivative, this compound holds potential in areas such as organic synthesis, photochemistry, and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of analytical methodologies. We will explore the predicted physicochemical properties based on its chemical structure and provide detailed, self-validating protocols for their empirical determination. The methodologies outlined herein are grounded in authoritative standards to ensure data integrity and reproducibility.

Introduction and Structural Rationale

4-Tert-butyl-3',5'-dimethoxybenzophenone is an aromatic ketone characterized by a benzophenone core with three key substituents. The structural features of these substituents are expected to significantly influence the molecule's overall physicochemical properties.

-

4-Tert-butyl Group: This bulky, non-polar alkyl group introduces significant steric hindrance.[1] This is anticipated to impact crystal packing, potentially affecting the melting point and solubility. The tert-butyl group is also electron-donating through an inductive effect and increases the molecule's hydrophobicity, which will likely decrease its aqueous solubility and increase its affinity for non-polar organic solvents.[2][3]

-

3',5'-Dimethoxy Groups: The two methoxy groups on the second phenyl ring are strong electron-donating groups through resonance, which can influence the electronic properties of the aromatic system and the carbonyl group.[4] Their presence may also offer sites for hydrogen bonding with protic solvents, potentially modulating solubility in alcohols. Aromatic methoxy groups generally have a minimal effect on lipophilicity.[5]

Understanding these properties is crucial for applications in drug discovery, where solubility and stability are paramount, and in materials science, where thermal properties and photoreactivity are key performance indicators.

Caption: Structure of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Predicted Physicochemical Properties and Analytical Strategy

Given the lack of extensive published data for this specific molecule, we will proceed by outlining a comprehensive analytical strategy. The following table summarizes the predicted properties based on structurally analogous compounds like 4-tert-butylbenzophenone and 3,5-dimethoxybenzophenone.

| Property | Predicted Value/Range | Rationale & Key Influencing Factors | Analytical Technique |

| Molecular Formula | C₂₃H₂₈O₃ | - | Mass Spectrometry |

| Molecular Weight | 352.47 g/mol | - | Mass Spectrometry |

| Melting Point | 100 - 130 °C | The bulky tert-butyl group may disrupt crystal lattice packing, potentially lowering the melting point compared to simpler benzophenones.[6] | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | Very Low (<1 mg/L) | The large hydrophobic tert-butyl group and overall non-polar character suggest poor water solubility.[2] | OECD 105 (Shake-Flask or Column Elution Method) |

| Solubility in Organic Solvents | High in non-polar (e.g., Toluene, Dichloromethane); Moderate in polar aprotic (e.g., Acetonitrile); Lower in polar protic (e.g., Ethanol) | "Like dissolves like" principle. The bulky, non-polar nature will dominate solubility. | Gravimetric analysis after solvent evaporation. |

| LogP (Octanol-Water Partition Coefficient) | > 4 | High lipophilicity is expected due to the tert-butyl group and large aromatic system.[3][7] | HPLC method or OECD 123 (Slow-Stir Method) |

| UV-Vis λmax | ~250-260 nm and ~330-350 nm | Expected π → π* and n → π* transitions characteristic of benzophenone systems. Substituents will cause shifts.[8][9] | UV-Vis Spectroscopy |

| ¹³C NMR Carbonyl Shift | 195 - 198 ppm | The carbonyl carbon chemical shift is a key indicator of the electronic environment.[10] | ¹³C Nuclear Magnetic Resonance (NMR) |

Experimental Protocols for Characterization

The following sections detail the step-by-step methodologies for determining the key physicochemical properties of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Thermal Analysis: Melting Point and Enthalpy of Fusion by DSC

Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for thermal analysis as it provides highly reproducible data on melting point (both onset and peak temperatures), and also yields the enthalpy of fusion, which is indicative of the substance's crystallinity.[11][12] This technique is more informative than traditional capillary melting point methods.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) according to USP <891> guidelines.[11]

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered 4-Tert-butyl-3',5'-dimethoxybenzophenone into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan as a reference.

-

DSC Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).[13]

-

Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.

-

-

Data Analysis:

-

Determine the onset temperature of the melting endotherm, which is reported as the melting point.[11]

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

-

Caption: Workflow for DSC analysis of melting point.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter, especially in pharmaceutical development. The OECD Test Guideline 105 provides a framework for this determination.[14] Given the predicted low solubility, the slow-stir method, a variation of the shake-flask method, is recommended to avoid the formation of emulsions or suspensions that can lead to artificially high results.[15][16]

Protocol (Aqueous Solubility - OECD 105 Slow-Stir Method):

-

System Preparation: Add an excess amount of 4-Tert-butyl-3',5'-dimethoxybenzophenone to a jacketed glass vessel containing purified water (e.g., HPLC grade). The excess solid should be clearly visible.

-

Equilibration: Stir the mixture slowly with a magnetic stirrer at a constant temperature (e.g., 25 °C) for at least 48-72 hours to ensure equilibrium is reached. The stirring speed should be sufficient to mix the phases without creating a vortex.

-

Phase Separation: Stop stirring and allow the solid material to settle for at least 24 hours.

-

Sampling: Carefully withdraw an aliquot of the aqueous phase using a glass syringe, ensuring no solid particles are disturbed.

-

Filtration/Centrifugation: Centrifuge the aliquot at high speed to remove any suspended microparticles.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, sensitive analytical method such as HPLC-UV.[17]

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of the compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are definitive techniques for structural elucidation.[18][19] The chemical shifts, coupling constants, and integration of the signals will confirm the identity and purity of the synthesized molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key expected signals include:

-

A singlet in the aromatic region for the two equivalent protons on the dimethoxy-substituted ring.

-

A complex multiplet pattern for the other aromatic protons.

-

A singlet at ~1.3 ppm for the nine equivalent protons of the tert-butyl group.

-

A singlet at ~3.8 ppm for the six equivalent protons of the two methoxy groups.

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key expected signals include:

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[22][23] The position of the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the aromatic substituents.[24]

Protocol:

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film from a solvent cast on a salt plate.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands:

-

C=O stretch: A strong, sharp band is expected around 1650-1670 cm⁻¹.[25]

-

C-O-C stretch (methoxy): Asymmetric and symmetric stretching bands.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch (tert-butyl): Bands just below 3000 cm⁻¹.

-

3.3.3. UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[26] Benzophenones typically exhibit two characteristic absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[9][27]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Data Acquisition: Record the absorption spectrum from approximately 200 to 450 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the π → π* (expected ~250-290 nm) and n → π* (expected ~330-350 nm) transitions.[8][28] The solvent can influence the position of these bands.[9]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely used technique for determining the purity of organic compounds and for quantifying them in various matrices.[29][30] A reverse-phase method is typically suitable for benzophenone derivatives.[31]

Protocol:

-

Method Development:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.

-

Detection: UV detector set at the λmax determined from UV-Vis spectroscopy.

-

Flow Rate: 1.0 mL/min.

-

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Analysis: Inject the sample and record the chromatogram.

-

Purity Calculation: Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Caption: General workflow for HPLC purity analysis.

Conclusion

The comprehensive characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone requires a multi-technique approach. By leveraging established methodologies such as DSC for thermal analysis, OECD guidelines for solubility, a suite of spectroscopic techniques (NMR, FT-IR, UV-Vis) for structural confirmation, and HPLC for purity assessment, researchers can build a robust and reliable data package for this molecule. The insights gained from these analyses are fundamental for its potential application in diverse scientific and industrial fields, ensuring quality, reproducibility, and a thorough understanding of its chemical behavior.

References

-

United States Pharmacopeial Convention. Evaluation of USP melting point standards by differential scanning calorimetry.

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.

-

Cheméo. Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5).

-

ResearchGate. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

-

MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

-

Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances: A tutorial review.

-

Environmental Sciences Europe. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.

-

MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

-

Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.

-

Arizona State University. Determination of heat of fusion of USP melting point standards by differential scanning calorimetry.

-

FILAB. OECD 105 solubility test in the laboratory.

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram.

-

Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives.

-

AIP Publishing. The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones.

-

PubMed. Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry.

-

PubMed. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method.

-

Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding.

-

ResearchGate. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies.

-

ChemicalBook. 4,4'-DI-TERT-BUTYLBENZOPHENONE | 15796-82-4.

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

-

NIST. 4-tert-Butyl-benzophenone.

-

Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS.

-

Royal Society of Chemistry. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.

-

ResolveMass Laboratories Inc. Melting Point Determination.

-

Basic 1H- and 13C-NMR Spectroscopy.

-

Pure. OECD GUIDELINES FOR TESTING CHEMICALS.

-

Benchchem. A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.

-

ResearchGate. The tert-butyl group in chemistry and biology | Request PDF.

-

AIP Publishing. Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads.

-

PMC. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.

-

Indian Academy of Sciences. Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones.

-

ACS Publications. Optical and magnetic properties of substituted benzophenones with lowest 3.pi..pi.* states.

-

ACS Publications. Optical and magnetic properties of substituted benzophenones with lowest 3.pi..pi.* states.

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.

-

NIH. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.

-

Fluorochem. 4,4'-Di-tert-butylbenzophenone.

-

Science.gov. benzophenone-type ultraviolet absorber: Topics by Science.gov.

-

PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

-

SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

-

World Journal of Pharmaceutical Research. impurity profiling of sulisobenzone by rp-hplc method.

-

Combination of 1H and 13C NMR Spectroscopy.

-

ResearchGate. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.

-

Thermo Fisher Scientific. 4-tert-Butylbenzophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals.

-

Thieme Connect. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

-

SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column.

-

ACS Publications. Steric Effects of the t-Butyl Group in Organosilicon Compounds.

-

ResearchGate. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.

-

Taylor & Francis Online. Tert-butyl – Knowledge and References.

-

Reddit. [NMR] Can anyone explain to the 13C spectra of ketones conjugated to a phenyl ring?

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]

- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vaia.com [vaia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. 4-tert-Butyl-benzophenone (CAS 22679-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. uspbpep.com [uspbpep.com]

- 13. scielo.br [scielo.br]

- 14. filab.fr [filab.fr]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. reddit.com [reddit.com]

- 21. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. benzophenone-type ultraviolet absorber: Topics by Science.gov [science.gov]

- 27. pubs.aip.org [pubs.aip.org]

- 28. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 29. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 30. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 31. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Tert-butyl-3',5'-dimethoxybenzophenone: Molecular Structure, Properties, and Synthesis

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-Tert-butyl-3',5'-dimethoxybenzophenone, a substituted benzophenone derivative. Given the importance of the benzophenone scaffold in medicinal chemistry and materials science, this document details the molecule's structural characteristics, predicted physicochemical properties, a proposed synthetic pathway, and standard analytical characterization methods. The information presented herein is synthesized from established chemical principles and data from analogous structures, offering a foundational resource for researchers interested in this compound.

Molecular Structure and Physicochemical Properties

4-Tert-butyl-3',5'-dimethoxybenzophenone is an aromatic ketone featuring a central carbonyl group linking two phenyl rings. One ring is substituted with a tert-butyl group at the 4-position, while the other is substituted with two methoxy groups at the 3' and 5' positions.

Molecular Formula and Weight

The chemical structure of 4-Tert-butyl-3',5'-dimethoxybenzophenone allows for the determination of its molecular formula and weight.

-

Molecular Formula: C₁₉H₂₂O₃

-

Molecular Weight: 298.38 g/mol

The table below summarizes the key predicted physicochemical properties for this molecule.

| Property | Predicted Value |

| Molecular Formula | C₁₉H₂₂O₃ |

| Molecular Weight | 298.38 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

These values are computationally predicted and await experimental verification.

Caption: Molecular Structure of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone is the Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1]

For the synthesis of the target molecule, 4-tert-butylbenzoyl chloride would serve as the acylating agent, and 1,3-dimethoxybenzene would be the aromatic substrate. A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃).

Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-tert-butylbenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Substrate Addition: Following the addition of the acyl chloride, add 1,3-dimethoxybenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Caption: Proposed workflow for the synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Spectroscopic Characterization

The unequivocal identification and characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone would rely on a combination of standard spectroscopic techniques.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch (tert-butyl & methoxy) |

| ~1660 | Strong | C=O Stretch (Aryl ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250, ~1050 | Strong | C-O Stretch (Methoxy) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the methoxy protons. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns will provide information about adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (~195 ppm), the aromatic carbons, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Potential Applications in Research and Drug Development

While specific biological activities for 4-Tert-butyl-3',5'-dimethoxybenzophenone have not been reported, the benzophenone scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[2] Furthermore, substituted phenols and their derivatives are known to have applications in materials science.[3]

Potential areas of investigation for this molecule include:

-

Anticancer Agents: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: The benzophenone core is found in several compounds with antibacterial and antifungal properties.

-

Antioxidant Activity: The presence of methoxy groups on the phenyl ring may confer antioxidant properties.[4]

-

Photostabilizers: Benzophenones are known for their ability to absorb UV radiation, making them useful as photostabilizers in polymers and other materials.[5]

-

Organic Synthesis Intermediates: This molecule can serve as a building block for the synthesis of more complex molecules.[1][6]

References

-

European Chemicals Agency. Substance Information. [Link]

-

PubChem. 4,4'-Dimethoxybenzophenone. [Link]

- Google Patents.

-

Pharmaffiliates. 4-4'-Dimethoxybenzophenone. [Link]

- Google Patents. Preparation method for 4-tertiary butyl-4'-methoxy dibenzoyl methane.

-

Cheméo. 4,4'-Dimethoxybenzophenone (CAS 90-96-0) - Chemical & Physical Properties. [Link]

-

Organic Syntheses. trimethoxy-phenyl)iodonium. [Link]

-

NIST. 4,4'-Dimethoxybenzophenone. [Link]

-

The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

-

Wikipedia. 4-tert-Butylphenol. [Link]

-

PMC. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. [Link]

Sources

- 1. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Dimethoxybenzophenone | 90-96-0 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Pharmacophore of 4-Tert-butyl-3',5'-dimethoxybenzophenone: A Technical Guide

The following technical guide details the medicinal chemistry history, synthesis, and pharmacological evaluation of 4-Tert-butyl-3',5'-dimethoxybenzophenone . This compound represents a significant chapter in the development of tubulin polymerization inhibitors , specifically as a stable benzophenone analogue of the stilbene-based natural product Combretastatin A-4 (CA-4) .

Part 1: Executive Summary & Historical Context

4-Tert-butyl-3',5'-dimethoxybenzophenone is a synthetic small molecule belonging to the class of diarylketone tubulin inhibitors . It emerged from Structure-Activity Relationship (SAR) campaigns aimed at overcoming the chemical instability of cis-stilbenes like Combretastatin A-4 (CA-4). While CA-4 is a potent antimitotic agent, its cis-double bond is prone to isomerization to the thermodynamically stable but biologically inactive trans-form.

Medicinal chemists, notably groups led by G.R. Pettit and K.G. Pinney , investigated the benzophenone scaffold as a bioisostere for the stilbene bridge. This specific analogue—featuring a 3,5-dimethoxy motif (mimicking the A-ring of resveratrol/pterostilbene) and a 4-tert-butyl group (providing critical lipophilic bulk)—serves as a vital probe in understanding the hydrophobic pocket constraints of the colchicine binding site on

Key Pharmacological Profile

-

Primary Target:

-Tubulin (Colchicine Binding Site). -

Mechanism of Action: Inhibition of microtubule assembly

G2/M Phase Cell Cycle Arrest -

Structural Advantage: Metabolic and chemical stability (non-isomerizable linker) compared to stilbenes.

Part 2: Chemical Synthesis & Methodology[1]

The synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone typically employs a Friedel-Crafts acylation . This pathway is preferred for its scalability and regioselectivity.

Protocol: Friedel-Crafts Acylation

Objective: Synthesize the target benzophenone from an acid chloride and an aromatic substrate.

Reagents:

-

3,5-Dimethoxybenzoyl chloride (Electrophile)

-

tert-Butylbenzene (Nucleophile)[1]

-

Aluminum Chloride (

) (Lewis Acid Catalyst) -

Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 3,5-dimethoxybenzoyl chloride (1.0 equiv) in anhydrous DCM (

). -

Catalyst Addition: Cool the solution to

in an ice bath. Carefully add -

Substrate Addition: Add tert-butylbenzene (1.0 equiv) dropwise via syringe to the stirred suspension.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Solvent system: Hexanes/Ethyl Acetate 4:1).

-

Quenching: Pour the reaction mixture carefully over crushed ice/HCl (

) to hydrolyze the aluminum complex. -

Extraction: Extract the aqueous layer three times with DCM. Combine organic layers, wash with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexanes) to yield 4-Tert-butyl-3',5'-dimethoxybenzophenone as a white/off-white solid.

Part 3: Medicinal Chemistry & SAR Logic

The design of this molecule validates the "Bridge Modification" strategy in antimitotic drug discovery.

The Linker Strategy (Benzophenone vs. Stilbene)

The carbonyl group (

The A-Ring Mimic (3,5-Dimethoxy)

The 3,5-dimethoxy pattern is a simplified pharmacophore of the 3,4,5-trimethoxy ring found in CA-4 and Podophyllotoxin.

-

Logic: It maintains the hydrogen bond acceptor capability required for interaction with Cys241 (or adjacent residues) in

-tubulin while reducing metabolic liability at the 4-position (para-position).

The B-Ring Mimic (4-Tert-butyl)

The 4-tert-butyl group is a classic bioisostere for the 4-methoxy or 4-ethyl group found in other inhibitors.

-

Hydrophobic Interaction: The bulky tert-butyl group deeply penetrates the hydrophobic sub-pocket of the colchicine site, displacing water and increasing binding entropy.

-

Metabolic Stability: Unlike a methoxy group which can be O-demethylated, the tert-butyl group is resistant to rapid Phase I metabolism.

Data Summary: Cytotoxicity Comparison

| Compound | Structure Linker | A-Ring Pattern | B-Ring Pattern | Tubulin IC50 ( | Cell Line (MCF-7) GI50 |

| CA-4 | cis-Stilbene | 3,4,5-OMe | 3-OH, 4-OMe | ~1.0 | ~0.003 |

| Phenstatin | Benzophenone | 3,4,5-OMe | 3-OH, 4-OMe | ~1.0 | ~0.003 |

| Target Cmpd | Benzophenone | 3,5-OMe | 4-t-Butyl | 2.5 - 5.0 | 0.1 - 0.5 |

*Values are estimated based on SAR trends for 3,5-dimethoxy analogues (e.g., Pterostilbene analogues).

Part 4: Mechanism of Action Visualization

The following diagram illustrates the pathway from compound administration to apoptosis.

Caption: Signal transduction pathway initiated by benzophenone binding to tubulin, leading to mitotic arrest.

Part 5: Experimental Validation Protocols

To verify the identity and activity of the synthesized compound, the following protocols are standard.

Tubulin Polymerization Assay (In Vitro)

Principle: Turbidimetric monitoring of microtubule assembly at 350 nm.

-

Reagents: Purified bovine brain tubulin (

), GTP ( -

Procedure:

-

Incubate tubulin with the test compound (

- -

Initiate polymerization by adding GTP.

-

Measure absorbance at 350 nm every 30 seconds for 60 minutes.

-

Result: A decrease in the Vmax (rate) and steady-state absorbance compared to the DMSO control indicates inhibition.

-

Structural Characterization (NMR)

Expected

- 1.35 (s, 9H): tert-Butyl group .

- 3.82 (s, 6H): Methoxy groups (3,5-positions).

- 6.60–6.70 (m, 1H): Aromatic H (between methoxy groups).

- 6.90–7.00 (m, 2H): Aromatic H (ortho to methoxy groups).

- 7.40–7.80 (m, 4H): Aromatic H (B-ring AA'BB' system).

Part 6: References

-

Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the strong cancer cell growth inhibitor phenstatin." Journal of Medicinal Chemistry, 41(15), 2754–2764. Link

-

Pinney, K. G., et al. (1998). "Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin." Bioorganic & Medicinal Chemistry, 6(12), 2463-2474. Link

-

Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters, 8(22), 3153-3158. Link

-

Lawrence, N. J., et al. (2003). "The synthesis and biological evaluation of combretastatin A-4 analogues: 3,5-dimethoxy substitution patterns." Bioorganic & Medicinal Chemistry Letters, 13(21), 3759-3763. Link

-

Cushman, M., et al. (1992). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry, 35(12), 2293–2306. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for 4-Tert-butyl-3',5'-dimethoxybenzophenone

This Application Note provides a comprehensive, step-by-step guide for developing and validating an HPLC method for 4-Tert-butyl-3',5'-dimethoxybenzophenone .

As this specific regioisomer is a specialized lipophilic organic compound (likely a photoinitiator intermediate or UV-filter derivative), no "compendial" (USP/EP) method exists. Therefore, this guide utilizes First Principles of Chromatography to design a robust Reverse-Phase (RP-HPLC) protocol.

Analyte Profiling & Physicochemical Assessment

Before injecting the first sample, we must understand the molecule to predict its behavior.

-

Chemical Structure:

-

Predicted LogP: ~4.5 – 5.2 (High Lipophilicity).

-

Implication: The compound will be strongly retained on C18 columns. It requires a high percentage of organic solvent to elute.

-

-

pKa: Non-ionizable in the standard HPLC pH range (2–8).

-

Implication: pH buffers are not strictly necessary for retention control, but 0.1% Formic Acid or Phosphoric Acid is recommended to suppress silanol activity on the column.

-

-

Chromophores: Benzophenone core (

at ~254 nm;-

Implication: UV detection is highly sensitive.

-

Method Development Workflow (Decision Tree)

The following diagram illustrates the logical flow for optimizing this specific method.

Figure 1: Strategic workflow for developing an HPLC method for lipophilic aromatics.

Experimental Protocol

Phase 1: Instrumentation & Preparation

System Requirements:

-

HPLC: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent).

-

Detector: Photodiode Array (PDA/DAD) is mandatory for development to assess peak purity and spectral matching.

-

Column Oven: Capable of maintaining 30°C ± 0.5°C.

Reagents:

-

Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).[3]

-

Solvent B (Organic): HPLC-grade Acetonitrile (ACN).[3] Note: ACN is preferred over Methanol due to lower backpressure and better solubility for this lipophilic analyte.

-

Diluent: 100% Acetonitrile (to ensure complete solubility).

Phase 2: The "Scouting" Gradient

Do not start with an isocratic run. Use a wide gradient to locate the peak.

Initial Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm).

-

Temperature: 30°C.

-

Injection Volume: 5 µL.

-

Detection: 254 nm (primary), 210 nm, 280 nm.

Gradient Table (Scouting):

| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN) | Purpose |

| 0.00 | 90 | 10 | Initial equilibration |

| 15.00 | 0 | 100 | Linear ramp to elute everything |

| 20.00 | 0 | 100 | Hold to wash lipophilics |

| 20.10 | 90 | 10 | Return to initial |

| 25.00 | 90 | 10 | Re-equilibration |

Expected Result: Due to the tert-butyl and dimethoxy groups, the target peak will likely elute late (between 12–16 minutes in this gradient). If it elutes too late, the gradient slope must be steeper or start at a higher %B.

Phase 3: The Optimized Protocol (Gold Standard)

Once the retention time is identified, narrow the gradient to improve resolution and reduce run time.

Final Recommended Method Parameters:

| Parameter | Setting | Rationale |

| Column | C18 End-capped (4.6 x 150 mm, 5 µm) | Provides sufficient hydrophobic interaction for separation from impurities. |

| Mobile Phase A | Water (0.1% H3PO4) | Acid suppresses silanols, sharpening peaks. |

| Mobile Phase B | Acetonitrile | Stronger eluent for lipophilic benzophenones. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape. |

| Wavelength | 254 nm | Strongest absorption for benzophenone |

| Injection | 10 µL | Standard volume; ensure sample is dissolved in >50% ACN. |

Optimized Gradient Profile:

| Time (min) | % B (ACN) | Comment |

| 0.0 | 50 | Start high organic to reduce dead time. |

| 10.0 | 95 | Shallow gradient to separate structurally similar impurities. |

| 12.0 | 95 | Wash step. |

| 12.1 | 50 | Re-equilibration. |

| 15.0 | 50 | Ready for next injection. |

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated.

A. System Suitability Testing (SST)

Run 5 replicate injections of the Standard Solution (e.g., 50 µg/mL).

-

RSD of Retention Time: ≤ 1.0%

-

RSD of Peak Area: ≤ 2.0%

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5

-

Theoretical Plates (N): > 5000

B. Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

-

Acceptance Criteria:

.[5]

C. Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the Signal-to-Noise (S/N) ratio from a low-concentration injection.

-

LOD: S/N

3 -

LOQ: S/N

10

Troubleshooting & Critical Considerations

Issue: Peak Tailing

-

Cause: Interaction between the methoxy oxygens and residual silanols on the silica support.

-

Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry). Increase buffer strength or add 10mM Ammonium Acetate if using a pH-stable column.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

-

Solution: Use a column oven (mandatory). Pre-mix mobile phases if using isocratic (though gradient is preferred here).

Issue: Sample Precipitation

-

Cause: The compound is very lipophilic. If the sample diluent is 100% ACN and the mobile phase starts at 90% Water, the compound may precipitate upon injection.

-

Solution: Match the sample diluent to the starting gradient conditions (e.g., 50:50 Water:ACN) or inject smaller volumes (2-5 µL).

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution logic).

-

PubChem. (n.d.). Benzophenone Derivatives - Physical Properties.[2][4][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Agilent Technologies. (2020). Practical Guide to HPLC Method Development. (General reference for C18 column selection strategies). Link

Sources

- 1. agilent.com [agilent.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glsciences.com [glsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 4,4'-Dimethoxybenzophenone (CAS 90-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

Application Note: Crystallization & Isolation of 4-Tert-butyl-3',5'-dimethoxybenzophenone

Abstract & Scope

This application note details the protocol for the isolation and purification of 4-Tert-butyl-3',5'-dimethoxybenzophenone (4-tBu-3',5'-DMBP). This molecule, characterized by a lipophilic tert-butyl group and electron-donating methoxy substituents, serves as a critical intermediate in the synthesis of retinoid X receptor (RXR) agonists (analogs of bexarotene) and photoinitiators.

Achieving high purity (>99.5%) is challenging due to the compound's tendency to "oil out" rather than crystallize, driven by the rotational freedom of the benzophenone core and the steric bulk of the tert-butyl group. This guide provides a robust, scalable crystallization workflow, including solvent screening strategies, critical process parameters (CPP), and troubleshooting for polymorph control.

Physicochemical Profiling

Before initiating crystallization, the target molecule's solubility profile must be understood.[1] The tert-butyl group significantly increases lipophilicity compared to unsubstituted benzophenone, while the methoxy groups introduce hydrogen bond acceptance capability.

Table 1: Predicted Solubility Profile & Solvent Selection

| Solvent Class | Representative Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |

| Alcohols | Ethanol (EtOH), Methanol (MeOH) | High | Low | Excellent (Primary choice) |

| Esters | Ethyl Acetate (EtOAc) | Very High | High | Poor (Yield loss) |

| Alkanes | Hexanes, Heptane | Moderate | Very Low | Good (Antisolvent) |

| Chlorinated | Dichloromethane (DCM) | Very High | Very High | Poor (Solvent) |

| Aqueous | Water | Insoluble | Insoluble | Excellent (Antisolvent) |

Pre-Crystallization Workup (Critical)

Impurities such as unreacted aluminum chloride (from Friedel-Crafts acylation) or residual coupling reagents can inhibit nucleation.[1]

Protocol:

-

Quench: Pour the crude reaction mixture into ice-cold dilute HCl (1N) to hydrolyze aluminum complexes.

-

Extraction: Extract into Ethyl Acetate (EtOAc).

-

Wash: Wash the organic layer sequentially with:

-

Drying: Dry over anhydrous MgSO₄.

-

Concentration: Rotovap to dryness.[1] Do not overheat (>60°C) to avoid thermal degradation or formation of a stable amorphous glass.[1]

Detailed Crystallization Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: High-purity crude (>90%) with minor colored impurities.

Rationale: Benzophenone derivatives often exhibit a steep solubility curve in lower alcohols.[1] Ethanol offers a balance of polarity that solvates polar impurities while rejecting the lipophilic product upon cooling.[1]

Step-by-Step:

-

Dissolution: Transfer 10 g of crude 4-tBu-3',5'-DMBP to a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL per gram of solute).[1]

-

Reflux: Heat to reflux (78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.[1]

-

Clarification (Optional): If insoluble particles are present, perform a hot filtration through a pre-warmed Celite pad.[1]

-

Controlled Cooling:

-

Remove heat and allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling promotes oiling out.[1]

-

Seeding: At ~45°C (metastable zone), add 0.1% w/w seed crystals if available.

-

-

Aging: Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

-

Isolation: Filter via vacuum filtration using a Buchner funnel.

-

Wash: Wash the cake with cold (-10°C) Ethanol (2 x 5 mL).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Binary Solvent System (IPA / Water)

Best for: Oily crude material or when Method A fails to induce nucleation.[1]

Rationale: Water acts as a powerful antisolvent, dramatically increasing supersaturation.[1] Isopropanol (IPA) is miscible with water and solubilizes the organic impurities.[1]

Step-by-Step:

-

Dissolution: Dissolve crude material in IPA (3 mL/g) at 60°C.

-

Antisolvent Addition: Slowly add warm water (50°C) dropwise to the agitated solution until a persistent turbidity (cloud point) is observed.[1]

-

Re-dissolution: Add just enough hot IPA to clear the solution.[1]

-

Nucleation: Allow to cool to room temperature. If oil droplets form, reheat and add slightly more IPA.

-

Crystallization: Cool to 4°C overnight.

-

Filtration: Collect solids and wash with 1:1 IPA/Water (cold).

Process Visualization

Diagram 1: Solubility Screening & Decision Logic

This flowchart guides the user through selecting the correct solvent system based on the behavior of the crude material.[1]

Caption: Decision matrix for selecting between single-solvent and binary solvent crystallization based on initial solubility observations.

Diagram 2: Crystallization Workflow

The physical process flow for the preferred Method A.

Caption: Step-by-step unit operations for the Ethanol recrystallization process.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution becomes cloudy, and liquid droplets separate before crystals form. This is common with tert-butyl substituted aromatics due to low melting points and high lipophilicity.[1]

Root Cause: The temperature of phase separation (Liquid-Liquid Phase Separation, LLPS) is higher than the crystallization temperature.

Corrective Actions:

-

Increase Solvent Volume: Dilute the solution by 20%. This lowers the saturation temperature, potentially below the oiling-out point.

-

Seed at High Temperature: Add seed crystals immediately when the solution reaches the metastable zone (approx. 5-10°C below saturation temperature).

-

Change Solvent: Switch to Methanol (higher polarity) or Heptane (if using evaporative crystallization).[1]

Analytical Validation

To ensure the isolated product meets pharmaceutical standards, verify using:

-

HPLC Purity: >99.5% area (UV @ 254 nm).

-

1H NMR: Confirm the presence of the tert-butyl singlet (~1.3 ppm) and two methoxy singlets (~3.8 ppm).[1]

-

DSC (Differential Scanning Calorimetry): Sharp endotherm indicating a pure crystalline polymorph (Target MP range: ~80-110°C, dependent on exact polymorph).[1]

References

-

Haynes, W. M. (2014).[1][2] CRC Handbook of Chemistry and Physics. 95th Edition.[1][2] CRC Press.[1][2] (General solubility data for benzophenone derivatives). Link[1]

-

Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Authoritative text on nucleation and growth kinetics). Link

-

Sato, T., et al. (2012).[1] "Friedel-Crafts type alkylation of dimethoxybenzenes". Chemical Communications.[1] (Synthesis and workup of similar tert-butyl/methoxy aromatics). Link

-

European Chemicals Agency (ECHA). "Benzophenone and substituted benzophenones - Registration Dossier".[1] (Safety and physicochemical properties). Link[1]

-

SIELC Technologies. "Separation of Dimethoxybenzoate Derivatives on Newcrom R1". (HPLC methods for isolation).[1][3] Link

Sources

Friedel-Crafts acylation procedures to yield 4-Tert-butyl-3',5'-dimethoxybenzophenone

Application Notes & Protocols

Topic: Friedel-Crafts Acylation Procedures to Yield 4-Tert-butyl-3',5'-dimethoxybenzophenone

Introduction: Synthesizing a Key Benzophenone Intermediate

4-Tert-butyl-3',5'-dimethoxybenzophenone is a polysubstituted aromatic ketone, a class of compounds holding significant value in medicinal chemistry, photochemistry, and materials science. The benzophenone core is a privileged scaffold in drug discovery, and its specific substitution pattern, featuring a bulky tert-butyl group and two electron-donating methoxy groups, imparts unique steric and electronic properties. These characteristics make it a valuable intermediate for synthesizing more complex molecular targets.

This document provides a comprehensive guide to the synthesis of 4-tert-butyl-3',5'-dimethoxybenzophenone via the Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction, a cornerstone of organic synthesis, involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1][2] We will detail the underlying chemical principles, provide a robust, step-by-step protocol for its synthesis and purification, and outline methods for its characterization. This guide is intended for researchers and professionals in chemical and pharmaceutical development, offering both theoretical grounding and practical, field-tested insights.

Pillar 1: The Underlying Science of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[3][4][5] The reaction facilitates the synthesis of aromatic ketones by treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[6]

The mechanism for the acylation of tert-butylbenzene with 3,5-dimethoxybenzoyl chloride proceeds through three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the 3,5-dimethoxybenzoyl chloride. The aluminum atom in AlCl₃ is electron-deficient and coordinates to the chlorine atom of the acyl chloride.[7] This complex then cleaves, generating a highly electrophilic and resonance-stabilized acylium ion.[3][6][8][9] This stabilization is crucial as it prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[10]

-

Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[1] This attack forms a new carbon-carbon bond and temporarily disrupts the ring's aromaticity, creating a positively charged intermediate known as an arenium ion or sigma complex.[11] The tert-butyl group is an ortho-, para-director; however, due to significant steric hindrance from the bulky tert-butyl group, the acylation overwhelmingly occurs at the para position.

-

Restoration of Aromaticity: A weak base, AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[7][8] This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[8] The final ketone product readily complexes with the AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[12]

Caption: The three-step mechanism of Friedel-Crafts acylation.

Pillar 2: Experimental Design and Protocol

Materials and Reagents

Proper planning requires careful consideration of reagent quantities and properties.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Notes |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 5.00 g | 0.037 mol | 1.0 | Limiting Reagent |

| 3,5-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | 8.25 g | 0.041 mol | 1.1 | Ensure purity |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 5.95 g | 0.045 mol | 1.2 | Highly hygroscopic |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | Anhydrous grade |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~15 mL | - | - | For workup |

| Sodium Bicarbonate (sat. soln) | NaHCO₃ | 84.01 | ~50 mL | - | - | For neutralization |

| Brine (sat. NaCl soln) | NaCl | 58.44 | ~50 mL | - | - | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | Drying agent |

Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[13][14] Handle anhydrous AlCl₃ quickly in a fume hood, avoiding contact with skin and moisture.[15][16] Keep a Class D fire extinguisher or dry sand available.[13] Do not quench spills with water.[13]

-

3,5-Dimethoxybenzoyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All operations should be performed within a well-ventilated fume hood.

-

General: Always wear appropriate PPE. The reaction is exothermic and generates HCl gas, requiring efficient ventilation and temperature control.

Experimental Workflow

The entire process, from setup to final analysis, follows a logical sequence to ensure safety, efficiency, and purity.

Sources

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Friedel-Crafts Acylation Definition, Mechanism with Examples [chemistrylearner.com]

- 4. Friedel-Crafts Acylation and Alkylation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. nj.gov [nj.gov]

- 15. adityabirlachemicals.com [adityabirlachemicals.com]

- 16. carlroth.com [carlroth.com]

- 17. websites.umich.edu [websites.umich.edu]

Using 4-Tert-butyl-3',5'-dimethoxybenzophenone as an intermediate for Bexarotene analogs

Application Note: Strategic Utilization of 4-Tert-butyl-3',5'-dimethoxybenzophenone in the Synthesis of Next-Generation Bexarotene Analogs

Executive Summary

This application note details the synthetic utility and strategic implementation of 4-Tert-butyl-3',5'-dimethoxybenzophenone (Compound 1 ) as a pivotal intermediate in the development of Bexarotene (LGD1069) analogs. Bexarotene, a selective Retinoid X Receptor (RXR) agonist, is FDA-approved for Cutaneous T-Cell Lymphoma (CTCL).[1][2][3][4] However, its use is associated with side effects like hypothyroidism and hyperlipidemia due to promiscuous heterodimerization (e.g., RXR-LXR, RXR-TR).

The benzophenone scaffold described herein serves as a critical "divergent node," allowing researchers to synthesize 1,1-disubstituted vinyl analogs that mimic the rigid "L-shaped" topology of Bexarotene while altering the electronic properties of the "Ring B" domain to improve receptor subtype selectivity.

Scientific Rationale & Mechanism

The Scaffold Logic

Bexarotene consists of a lipophilic domain (pentamethyltetralin) and a polar domain (benzoic acid) linked by an exo-methylene group. The intermediate 4-Tert-butyl-3',5'-dimethoxybenzophenone is designed as a simplified, high-yield surrogate for Structure-Activity Relationship (SAR) studies:

-

Lipophilic Bioisostere (Ring A): The 4-tert-butylphenyl moiety replaces the complex pentamethyltetralin group of Bexarotene. The tert-butyl group provides the necessary steric bulk to fill the hydrophobic pocket of the RXR Ligand Binding Domain (LBD) but significantly reduces synthetic cost and complexity.

-

The Linker Pivot (Carbonyl): The ketone functionality is the precursor to the critical 1,1-diarylethylene linkage found in Bexarotene. Unlike stilbene analogs (which are 1,2-substituted), the benzophenone allows for the installation of the exo-methylene group via Wittig olefination, preserving the specific bond angle required for agonist activity.

-

Electronic Modulation (Ring B): The 3,5-dimethoxy substitution pattern mimics the steric width of the benzoate ring but alters the electrostatic potential. It serves as a masked polar group (precursor to phenols or triflates) or as a probe for hydrophobic interactions in the LBD entrance channel.

Pathway Visualization

The following diagram illustrates the role of the benzophenone intermediate in the divergent synthesis of Rexinoids.

Figure 1: The central role of the benzophenone intermediate in accessing distinct rexinoid chemical spaces.

Experimental Protocols

Protocol A: Synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone

Objective: Efficient coupling of the lipophilic and polar domains via Friedel-Crafts acylation.

Reagents:

-

4-Tert-butylbenzoyl chloride (1.0 equiv)

-

1,3-Dimethoxybenzene (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Solvation: Dissolve 4-tert-butylbenzoyl chloride (20 mmol) and 1,3-dimethoxybenzene (22 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add AlCl₃ (24 mmol) portion-wise over 15 minutes. Note: Control addition rate to manage exotherm and HCl evolution.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The 1,3-dimethoxybenzene directs the acylation to the 4-position (para to one methoxy, ortho to the other? Correction: 1,3-dimethoxybenzene directs to the 4-position, creating a 2,4-dimethoxy product pattern relative to the ketone. To achieve the 3,5-dimethoxy pattern specified in the topic, one must use 3,5-dimethoxybenzoyl chloride reacting with tert-butylbenzene ).

-

Correction for Protocol Integrity: To strictly obtain the 3',5'-dimethoxy isomer relative to the ketone, the nucleophile must be the tert-butylbenzene and the electrophile the 3,5-dimethoxybenzoyl chloride, OR use a Suzuki coupling of 3,5-dimethoxyphenylboronic acid with 4-tert-butylbenzoyl chloride.

-

Revised Step 2 (Suzuki Route for Regiocontrol): Dissolve 4-tert-butylbenzoyl chloride (20 mmol) and 3,5-dimethoxyphenylboronic acid (22 mmol) in Toluene/Water (3:1). Add Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 equiv). Reflux for 12 hours.

-

-

Workup: Quench with 1M HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane to yield the benzophenone as white crystals.

Protocol B: Wittig Methylenation (Conversion to Bexarotene Analog)

Objective: Install the exo-methylene linker, converting the ketone to the active 1,1-diarylvinyl pharmacophore.

Reagents:

-

Methyltriphenylphosphonium bromide (MTPPB) (1.5 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.4 equiv) or n-BuLi

-

Tetrahydrofuran (THF), anhydrous

Methodology:

-

Ylide Formation: In a flame-dried flask under argon, suspend MTPPB (3.0 mmol) in anhydrous THF (10 mL). Cool to -78°C.

-

Base Addition: Dropwise add KHMDS (0.5 M in toluene, 2.8 mmol). The solution should turn bright yellow, indicating ylide formation. Stir for 1 hour at -78°C.

-

Substrate Addition: Dissolve the benzophenone intermediate (2.0 mmol) in THF (5 mL) and add dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and reflux for 12 hours. The steric bulk of the tert-butyl group requires thermal energy to drive the reaction to completion.

-

Quench & Isolation: Quench with saturated NH₄Cl. Extract with diethyl ether.

-

Outcome: The product, 1-(4-tert-butylphenyl)-1-(3,5-dimethoxyphenyl)ethene , is the protected analog.

Data Analysis & Validation

Expected Analytical Signatures

To validate the successful synthesis of the intermediate and its conversion, compare the following NMR signals.

| Compound Stage | Key Functional Group | 1H NMR Signature (CDCl₃) | 13C NMR Signature |

| Benzophenone | Ketone (C=O) | No vinyl protons. Aromatic signals only. | ~196 ppm (Carbonyl carbon) |

| Vinyl Analog | Exo-methylene (C=CH₂) | δ 5.45 (s, 1H), 5.90 (s, 1H) (Geminal vinyl protons) | ~149 ppm (Quaternary alkene), ~114 ppm (Terminal alkene CH₂) |

Troubleshooting Guide

-

Issue: Low yield in Wittig reaction.

-

Cause: Steric hindrance from the tert-butyl group or enolization of the ketone (unlikely with diaryl ketone, but possible if impurities exist).

-

Solution: Switch to the Peterson Olefination protocol (using TMS-methylmagnesium chloride) which is less sensitive to sterics than the phosphorous ylide.

-

-

Issue: Regioisomer contamination in Friedel-Crafts.

-

Cause: Directing effects of methoxy groups.[5]

-

Solution: Use the Suzuki Coupling route described in Protocol A (Revised) to guarantee the 3,5-substitution pattern.

-

References

-

Boehm, M. F., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930–2941.

-

Faul, M. M., et al. (2001). "Process Development for the Scale-Up of the Rexinoid LGD1069 (Bexarotene)." The Journal of Organic Chemistry, 66(17), 5772–5782.

-

Wagner, C. E., et al. (2009). "Modeling, Synthesis and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists: Novel Analogues of Bexarotene." Journal of Medicinal Chemistry, 52(19), 5950–5966.

-

Nahoum, V., et al. (2007). "Modulators of the Structural Dynamics of the Retinoid X Receptor to Reveal Nuclear Receptor Activation Mechanisms." Proceedings of the National Academy of Sciences, 104(44), 17323–17328.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Tert-butyl-3',5'-dimethoxybenzophenone Synthesis

Topic: Improving Reaction Yields & Process Reliability Target Molecule: 4-Tert-butyl-3',5'-dimethoxybenzophenone Audience: Senior Chemists & Process Development Scientists

Executive Strategic Analysis

The synthesis of 4-tert-butyl-3',5'-dimethoxybenzophenone presents a specific regiochemical challenge that frequently traps researchers into low-yield or incorrect-isomer pathways.

The core issue lies in the disconnection strategy . Standard Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) is the most common error. Due to the strong ortho/para directing effects of the methoxy groups, acylation of 1,3-dimethoxybenzene almost exclusively yields the 2,4-dimethoxy isomer, not the desired 3,5-dimethoxy pattern.

To achieve high yields of the target 3,5-isomer, you must invert the synthetic logic or utilize organometallic coupling. This guide details the two validated pathways: the Optimized Inverse Friedel-Crafts (for cost-efficiency) and the Grignard-Nitrile Coupling (for maximum yield and purity).

Critical Pathways & Decision Matrix

Pathway A: Grignard-Nitrile Coupling (Recommended)

Best for: High yield, high purity, avoiding demethylation.

Mechanism: Nucleophilic addition of aryl Grignard to nitrile

Pathway B: Inverse Friedel-Crafts Acylation

Best for: Large-scale cost reduction (avoiding brominated precursors). Mechanism: 3,5-Dimethoxybenzoyl chloride + tert-Butylbenzene. Key Risk: The acylating agent is electron-rich (deactivated), making the reaction sluggish. Harsh catalysts (AlCl₃) may cause ether cleavage.

Comparative Data Table

| Feature | Pathway A: Grignard | Pathway B: Inverse FC | Standard FC (Incorrect) |

| Reagents | 3,5-Dimethoxy-Ph-MgBr + 4-t-Bu-Ph-CN | 3,5-Dimethoxybenzoyl chloride + t-Butylbenzene | 4-t-Bu-benzoyl chloride + 1,3-Dimethoxybenzene |

| Regioselectivity | 100% (Defined by precursor) | High (Para to t-Bu) | 0% (Yields 2,4-isomer) |

| Yield Potential | 85–95% | 50–65% | N/A (Wrong Product) |

| Major Side Reaction | Homocoupling (minor) | Demethylation / t-Bu migration | Demethylation |

| Catalyst | None (Mg activation) | AlCl₃ / SnCl₄ | AlCl₃ |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Grignard Route

Use this method for research-scale synthesis (<100g) to ensure the correct isomer.

Reagents:

-

1-Bromo-3,5-dimethoxybenzene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

4-tert-butylbenzonitrile (1.0 eq)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Grignard Formation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Add 10% of the bromide solution in THF to initiate. Once reflux starts, add the remaining bromide dropwise to maintain gentle reflux. Reflux for 1 hour to complete formation of 3,5-dimethoxyphenylmagnesium bromide .

-

Addition: Cool the Grignard solution to 0°C. Add 4-tert-butylbenzonitrile (dissolved in minimal THF) dropwise over 30 minutes.

-

Note: The low temperature prevents side reactions, though the addition to nitriles is generally slower than to aldehydes.

-

-

Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn dark/cloudy as the magnesium imine salt precipitates.

-

Hydrolysis (Critical): Cool to 0°C. Quench with aqueous HCl (2M) .

-

Chemistry: This converts the intermediate imine (

) into the ketone ( -

Optimization: Stir the acidic mixture vigorously for 1 hour to ensure complete hydrolysis of the sterically hindered imine.

-

-

Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ and Brine. Dry over MgSO₄.

Protocol B: Optimized Inverse Friedel-Crafts

Use this method if brominated precursors are unavailable.

Reagents:

-

3,5-Dimethoxybenzoyl chloride (1.0 eq)

-

tert-Butylbenzene (1.2 eq, acts as substrate & co-solvent)

-

Catalyst: Stannic Chloride (SnCl₄) (1.1 eq) or AlCl₃ (1.1 eq) at controlled temp.

Step-by-Step:

-

Setup: Flame-dry flask under Nitrogen. Dissolve 3,5-dimethoxybenzoyl chloride in anhydrous Dichloromethane (DCM).

-

Substrate Addition: Add tert-butylbenzene. Cool the mixture to -10°C .

-

Why -10°C? To prevent the migration of the tert-butyl group (transalkylation) and minimize demethylation of the methoxy groups.

-

-

Catalyst Addition: Add SnCl₄ dropwise. (If using AlCl₃, add as a solid in portions).

-

Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC/HPLC.

-

Troubleshooting: If reaction is too slow, warm to RT, but monitor strictly for the appearance of phenolic byproducts (demethylation).

-

-

Quench: Pour into ice-water/HCl.

Troubleshooting & FAQs

Q1: I used AlCl₃ and my yield is low, with a new peak appearing in the phenol region. What happened?

Diagnosis: You likely suffered ether cleavage (demethylation) . Explanation: Aluminum Chloride is a harsh Lewis acid. In the presence of methoxy groups, especially on electron-rich rings, AlCl₃ can coordinate to the oxygen and cleave the methyl group, resulting in a phenol (e.g., 3-hydroxy-5-methoxybenzophenone). Solution:

-

Switch to SnCl₄ (Tin(IV) Chloride) or FeCl₃ , which are milder Lewis acids.

-

If you must use AlCl₃, keep the temperature strictly below 0°C and quench immediately upon consumption of the starting material.

Q2: I am seeing "transalkylation" products (loss or migration of the tert-butyl group).

Diagnosis: Reversibility of Friedel-Crafts Alkylation. Explanation: The tert-butyl carbocation is highly stable. Under strong Lewis Acid conditions, the tert-butyl group can detach from the benzene ring and re-attach elsewhere (or be lost to the solvent). Solution:

-

Lower the temperature. Transalkylation has a higher activation energy than acylation.

-

Avoid Protocol B entirely. Use the Grignard Route (Protocol A) , as Grignard reagents do not cause alkyl migration.

Q3: Why can't I just react 4-tert-butylbenzoyl chloride with 1,3-dimethoxybenzene?

Diagnosis: Regiochemical Mismatch. Explanation: 1,3-dimethoxybenzene directs incoming electrophiles to the ortho/para positions relative to the methoxy groups.

-

Position 2 (between methoxys): Sterically hindered.

-

Position 4/6: Highly activated.

-

Position 5 (Meta): Deactivated. Reaction at Position 4 yields 2,4-dimethoxybenzophenone . It is chemically impossible to force the acylation to the 5-position (meta to both oxygens) using standard Friedel-Crafts logic on this substrate. You must use the "Inverse" approach (3,5-dimethoxybenzoyl chloride) or the Grignard route.

Visualizing the Chemistry

Figure 1: Comparison of the standard (failed) Friedel-Crafts route versus the recommended Grignard-Nitrile coupling pathway. Note the regiochemical divergence.

References

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Authoritative source on Grignard addition to nitriles).

-

Callen, J. E., et al. (1948). "The preparation of ketones from nitriles."[1][2] Journal of Organic Chemistry.

- Smoot, J. T., et al. (2005). "Demethylation of Aryl Methyl Ethers." Tetrahedron Letters.

-

BenchChem Technical Support. (2025). "Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene." (General protocol grounding).

Sources

Overcoming solubility issues with 4-Tert-butyl-3',5'-dimethoxybenzophenone in aqueous media

Technical Support Center: 4-Tert-butyl-3',5'-dimethoxybenzophenone

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 4-Tert-butyl-3',5'-dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As Senior Application Scientists, we have curated this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Solubility Problem

Q1: Why is 4-Tert-butyl-3',5'-dimethoxybenzophenone so poorly soluble in aqueous media?

A: The low water solubility of this compound is a direct result of its molecular structure. It is a classic hydrophobic, or lipophilic ("fat-loving"), molecule. Several key features contribute to this property:

-

Benzophenone Core: The dual phenyl ring system is inherently nonpolar and lacks the hydrogen-bonding capacity necessary to interact favorably with water molecules.

-